beta-benzalbutyramide, Z-
Description
Beta-benzalbutyramide (Z-isomer) is a synthetic organic compound characterized by a benzal (benzylidene) group attached to a butyramide backbone in the β-position, with a Z-configuration around the double bond. This structural arrangement confers unique physicochemical properties, such as distinct solubility, stability, and biological activity.
Properties
CAS No. |
26121-48-2 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(Z)-3-methyl-4-phenylbut-3-enamide |
InChI |
InChI=1S/C11H13NO/c1-9(8-11(12)13)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,12,13)/b9-7- |
InChI Key |
KAJZGRFYZKWYDX-CLFYSBASSA-N |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/CC(=O)N |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-benzalbutyramide, Z- can be synthesized through the reaction of 3-methyl-4-phenyl-3-butenoic acid with ammonia or ammonium salts under specific conditions . The reaction typically involves heating the reactants in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of beta-benzalbutyramide, Z- may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions: Beta-benzalbutyramide, Z- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding or .
Reduction: Reduction reactions can convert the compound into or .
Substitution: Substitution reactions can introduce different functional groups into the molecule, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents such as or are often used.
Substitution: Reagents like (e.g., chlorine, bromine) or can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of beta-benzalbutyramide, Z- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in cholesterol biosynthesis, such as HMG-CoA reductase .
Pathways Involved: By inhibiting key enzymes in the cholesterol biosynthesis pathway, beta-benzalbutyramide, Z- can reduce the production of cholesterol in the body, potentially leading to lower cholesterol levels.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Beta-benzalbutyramide (Z-) shares structural homology with several benzamide and butyramide derivatives. Below is a comparative analysis based on molecular structure, pharmacological activity, and industrial applications.
Structural Analogues
Key Observations :
- Stereochemical Impact: The Z-configuration in beta-benzalbutyramide likely affects its binding affinity compared to E-isomers or non-stereospecific analogues (e.g., Benzastatin-A).
- Functional Group Variation : Unlike Benzamil (sodium channel activity) or Benzarone (urate-lowering effects), beta-benzalbutyramide’s butyramide chain may favor interactions with lipid membranes or enzymes involved in inflammation .
Pharmacological Activity
While beta-benzalbutyramide (Z-) lacks direct clinical data, insights can be drawn from related compounds:
- Anti-inflammatory Potential: Benzastatin derivatives exhibit COX-2 inhibition, suggesting beta-benzalbutyramide may share similar mechanisms .
- Metabolic Stability : Compared to Benzathine benzylpenicillin (a salt with prolonged half-life), beta-benzalbutyramide’s neutral structure may limit its persistence in vivo .
Research Findings and Limitations
- Synthesis Challenges : The Z-isomer’s stereoselective synthesis may require chiral catalysts or photochemical methods, unlike simpler benzamides like Benzamil .
- Toxicity Data: No studies on beta-benzalbutyramide’s toxicity are available, unlike Benzathine benzylpenicillin, which has well-documented safety profiles .
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